2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound contains several functional groups including a sulfonyl group attached to a fluorophenyl group, an acetamido group, and a tetrahydrothieno[2,3-c]pyridine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions involving coupling reactions, condensation reactions, and possibly cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The fluorophenyl group is likely to contribute to the compound’s lipophilicity, while the sulfonyl and acetamido groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the sulfonyl group could potentially be reduced, and the acetamido group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Properties of Fluorinated Compounds
Fluorinated compounds, such as those containing pyridine and sulfone moieties, have been the subject of extensive research due to their unique properties, including high thermal stability, solubility in organic solvents, and potential applications in high-performance materials. Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing their amorphous nature, excellent solubility, and the ability to form transparent, flexible films with high thermal stability and low dielectric constants (Liu et al., 2013).
Applications in Polymer Chemistry
Research in polymer chemistry has explored the incorporation of pyridine units into polyamides for improved material properties. Faghihi and Mozaffari (2008) reported the synthesis of new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine, resulting in polymers with high yield, good thermal properties, and solubility in polar solvents, indicating their potential in creating advanced materials (Faghihi & Mozaffari, 2008).
Medicinal Chemistry and Antimicrobial Activity
In medicinal chemistry, derivatives of pyridine and thienopyridine have been synthesized and evaluated for their biological activities, including antimicrobial effects. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety and evaluated them as antimicrobial agents, highlighting the potential of such compounds in developing new therapeutic agents (Gouda et al., 2010).
Future Directions
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2.ClH/c1-21-7-6-12-13(8-21)26-17(15(12)16(19)23)20-14(22)9-27(24,25)11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWVNGQJPBOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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